molecular formula C17H18N4O3S B6089056 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

Cat. No. B6089056
M. Wt: 358.4 g/mol
InChI Key: WCFOICHKFCPPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood. However, it is believed to exert its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. The compound may also interfere with the replication of viral DNA or RNA, leading to the inhibition of viral growth. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce the production of reactive oxygen species (ROS) and cause DNA damage in cancer cells. In vivo studies have demonstrated its ability to reduce tumor growth in animal models. The compound has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is its broad-spectrum antifungal and antiviral activity. It has shown efficacy against multiple strains of fungi and viruses, making it a promising candidate for the development of new antifungal and antiviral agents. Another advantage is its low toxicity, which makes it a safer alternative to existing antifungal and antiviral drugs.
A limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its efficacy and safety.

Future Directions

There are several future directions for research on 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to optimize its solubility and pharmacokinetics to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine involves the reaction of 1-benzofuran-2-yl hydrazine with ethyl acetoacetate to form 5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with morpholine and acetic anhydride to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

The potential therapeutic applications of 4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine have been investigated in various scientific studies. It has been shown to exhibit antifungal, antiviral, and anticancer activities. The compound has been tested against several fungal strains, including Candida albicans and Aspergillus fumigatus, and has shown promising results in inhibiting their growth. In addition, it has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The compound has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-20-16(14-10-12-4-2-3-5-13(12)24-14)18-19-17(20)25-11-15(22)21-6-8-23-9-7-21/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFOICHKFCPPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

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